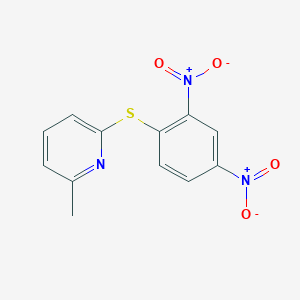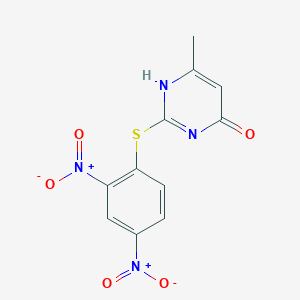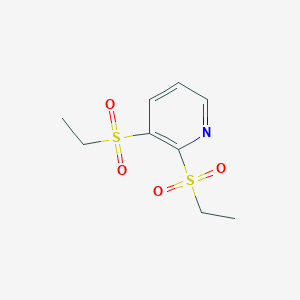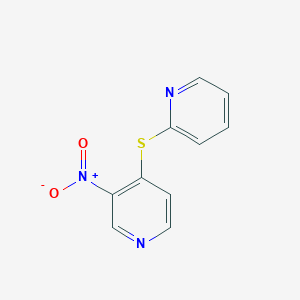![molecular formula C19H24N2O5S2 B215447 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215447.png)
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide, also known as BSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BSA is a sulfonamide-based compound that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity by 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which can lead to a decrease in pH in the tumor microenvironment. This can inhibit the growth and proliferation of cancer cells. 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has also been shown to have promising results in various biochemical and physiological studies. However, 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on normal cells and tissues are not well studied.
Zukünftige Richtungen
There are several future directions for the study of 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential as a cancer therapy and anti-inflammatory drug. 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Furthermore, 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can be used as a lead compound for the development of new drugs with similar properties.
Synthesemethoden
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can be synthesized using various methods, including the reaction of benzylsulfonyl chloride with N-(4-aminophenyl)butanamide in the presence of triethylamine. The resulting product is then treated with sulfuric acid to obtain 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide. Another method involves the reaction of N-(4-aminophenyl)butanamide with benzylsulfonyl chloride in the presence of triethylamine and sodium bicarbonate. The resulting product is then treated with sulfuric acid to obtain 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide. Both methods have been shown to yield high purity 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make 2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
Eigenschaften
Produktname |
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
|---|---|
Molekularformel |
C19H24N2O5S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-benzylsulfonyl-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-15(2)21-28(25,26)18-11-9-17(10-12-18)20-19(22)14-27(23,24)13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
UHIGWJCDMCRJEH-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215366.png)
![6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215367.png)

![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)
![4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215377.png)

![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)

![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)
![1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B215389.png)
